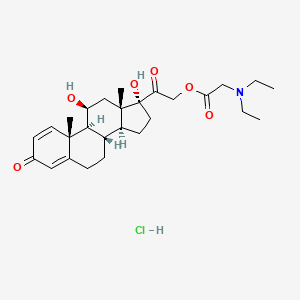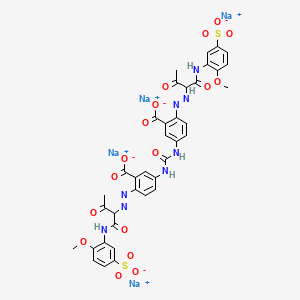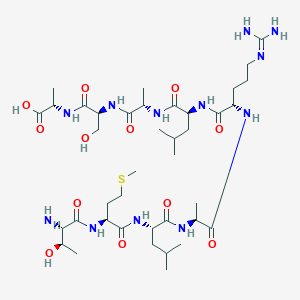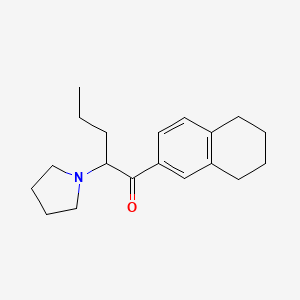
3',4'-Tetramethylene-alpha-pyrrolidinopentiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone is a synthetic cathinone, a class of compounds known for their stimulant properties. This compound is structurally related to alpha-pyrrolidinopentiophenone, which is known for its psychoactive effects. 3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone is primarily used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone typically involves the reaction of a pyrrolidine derivative with a ketone. The specific synthetic route and reaction conditions can vary, but generally, the process involves:
Starting Materials: Pyrrolidine and a suitable ketone.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production methods for 3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for scaling up and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic applications, although it is not currently used in medical practice.
Industry: Utilized in the development of new synthetic cathinones and related compounds.
Mechanism of Action
The mechanism of action of 3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved through the inhibition of their reuptake, leading to increased synaptic concentrations and prolonged effects .
Comparison with Similar Compounds
Similar Compounds
Alpha-pyrrolidinopentiophenone (alpha-PVP): A structurally similar compound with similar stimulant effects.
Methylenedioxypyrovalerone (MDPV): Another synthetic cathinone with potent stimulant properties.
Pyrovalerone: A related compound used as a central nervous system stimulant.
Uniqueness
3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone is unique due to its specific structural modifications, which may result in different pharmacological properties compared to other synthetic cathinones. Its tetramethylene group distinguishes it from other compounds in this class, potentially leading to variations in its potency, duration of action, and side effect profile .
Properties
CAS No. |
2304915-07-7 |
|---|---|
Molecular Formula |
C19H27NO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one |
InChI |
InChI=1S/C19H27NO/c1-2-7-18(20-12-5-6-13-20)19(21)17-11-10-15-8-3-4-9-16(15)14-17/h10-11,14,18H,2-9,12-13H2,1H3 |
InChI Key |
MMIKQWIZKBYLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(CCCC2)C=C1)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


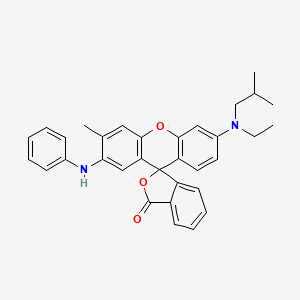
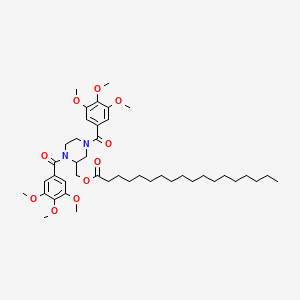

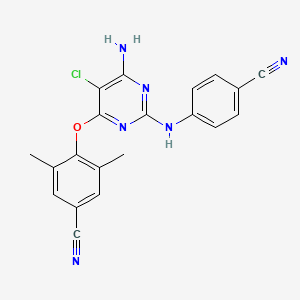
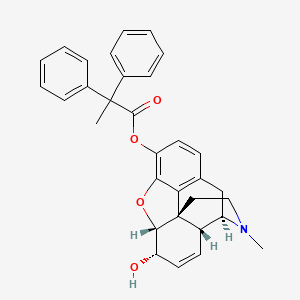
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)

